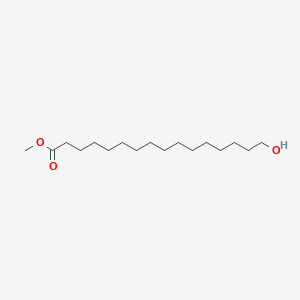

Methyl 16-hydroxyhexadecanoate

概要

説明

Melanocortin-4 receptor antagonists are compounds that inhibit the activity of the melanocortin-4 receptor, a key protein in the regulation of food intake and energy expenditure. The melanocortin-4 receptor is a G-protein coupled receptor that is activated by melanocyte-stimulating hormones, leading to anorexigenic effects (reduction in appetite). Conversely, antagonists of this receptor can increase appetite and are being explored for their potential therapeutic applications in conditions such as cachexia and obesity .

準備方法

The synthesis of melanocortin-4 receptor antagonists typically involves the creation of peptide or non-peptide compounds that can effectively bind to the receptor and inhibit its activity. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for the precise control of the peptide sequence and the incorporation of non-natural amino acids to enhance receptor binding and selectivity .

For industrial production, large-scale solid-phase peptide synthesis can be employed, often using automated synthesizers to increase efficiency and yield. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

化学反応の分析

メラノコルチン-4 受容体拮抗薬は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、特定のアミノ酸の側鎖を修飾し、拮抗薬の結合親和性を変化させる可能性があります。

還元: 還元反応は、保護基を除去したり、ペプチド構造内のジスルフィド結合を還元するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、N,N'-ジイソプロピルカルボジイミドなどのカップリング試薬があります。 これらの反応から生成される主な生成物は、通常、受容体結合特性が向上した修飾ペプチドです .

4. 科学研究における用途

メラノコルチン-4 受容体拮抗薬は、幅広い科学研究用途があります。

化学: これらの化合物は、G タンパク質共役型受容体の構造活性相関を研究し、ペプチドおよび非ペプチド拮抗薬の新しい合成方法を開発するために使用されます。

生物学: 生物学研究では、メラノコルチン-4 受容体拮抗薬は、エネルギー恒常性、食欲、体重の調節におけるメラノコルチン系の役割を調査するために使用されます。

医学: 臨床的には、これらの拮抗薬は、悪液質、肥満、特定の代謝性疾患などの疾患に対する潜在的な治療法として研究されています。

産業: 製薬業界では、メラノコルチン-4 受容体拮抗薬は治療薬として開発されており、現在、いくつかの化合物が臨床試験中です.

科学的研究の応用

Melanocortin-4 receptor antagonists have a wide range of scientific research applications:

Chemistry: These compounds are used to study the structure-activity relationships of G-protein coupled receptors and to develop new synthetic methods for peptide and non-peptide antagonists.

Biology: In biological research, melanocortin-4 receptor antagonists are used to investigate the role of the melanocortin system in regulating energy homeostasis, appetite, and body weight.

Medicine: Clinically, these antagonists are being explored as potential treatments for conditions such as cachexia, obesity, and certain metabolic disorders.

作用機序

メラノコルチン-4 受容体拮抗薬の作用機序は、メラノコルチン-4 受容体を阻害し、メラノサイト刺激ホルモンなどの内因性アゴニストの結合を防ぐことです。この阻害は、受容体の活性化とその後のシグナル伝達経路をブロックし、アデニル酸シクラーゼの活性化と環状アデノシンモノホスファートの産生が含まれます。 これらの経路をブロックすることにより、メラノコルチン-4 受容体拮抗薬は食欲を増進させ、エネルギー消費を減らすことができます .

類似化合物との比較

メラノコルチン-4 受容体拮抗薬は、メラノコルチン-3 受容体拮抗薬やメラノコルチン受容体アゴニストなど、メラノコルチン系を標的とする他の化合物と比較することができます。メラノコルチン-3 受容体拮抗薬も受容体活性を阻害しますが、主に炎症や免疫応答などの異なる生理学的プロセスに影響を与えます。 一方、メラノコルチン受容体アゴニストは受容体を活性化し、食欲を減らし、エネルギー消費を増加させるために使用されます .

類似の化合物には以下が含まれます。

SHU9119: メラノコルチン-3 受容体とメラノコルチン-4 受容体の両方を阻害する非選択的メラノコルチン受容体拮抗薬です。

生物活性

Methyl 16-hydroxyhexadecanoate (CAS Number: 36575-67-4) is a fatty acid ester derived from hexadecanoic acid, notable for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a hydroxyl group at the 16th carbon of the hexadecanoic acid chain, which contributes to its unique properties and biological activity. The compound's molecular weight is approximately 286.46 g/mol.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and signaling pathways. It acts as a melanocortin-4 receptor antagonist , which plays a crucial role in regulating energy homeostasis and appetite control. By inhibiting this receptor, this compound may influence metabolic processes, potentially leading to increased appetite and altered energy expenditure.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that fatty acid derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The compound has shown promising results in reducing cell viability in assays involving human lung carcinoma (A549) and colorectal carcinoma (HCT116) cells. The IC50 values for these cells were found to be significant, indicating effective cytotoxic activity .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 | 25 ± 8.22 |

| HCT116 | 38 ± 9.20 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways within microbial cells .

Case Studies

- Cytotoxicity Assay : In a study examining the cytotoxic effects of various fatty acids, this compound was tested alongside other compounds. Results indicated that it significantly reduced the viability of A549 and HCT116 cells compared to controls, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, confirming its efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

This compound can be compared with other fatty acid derivatives known for their biological activities. For example:

| Compound | Biological Activity |

|---|---|

| SHU9119 | Non-selective melanocortin receptor antagonist |

| HS024 | Selective melanocortin-4 receptor antagonist |

| Oleic Acid | Antimicrobial and anti-inflammatory properties |

These comparisons highlight the diverse functionalities of fatty acid derivatives and their potential therapeutic applications.

特性

IUPAC Name |

methyl 16-hydroxyhexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTMRIXFFOGWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393043 | |

| Record name | Methyl 16-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36575-67-4 | |

| Record name | Methyl 16-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。